

Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B090265

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, **2-Bromo-5-(trifluoromethyl)pyridin-3-amine**. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information on closely related isomers with predicted values from computational models to offer a valuable resource for researchers in drug discovery and development. Furthermore, detailed, adaptable experimental protocols for the synthesis and characterization of this compound are provided.

Core Physicochemical Data

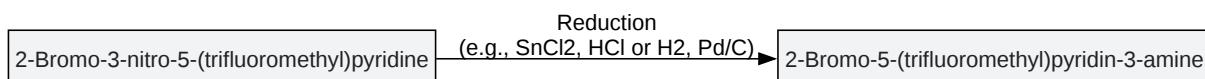
The precise experimental determination of the physicochemical properties of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is not extensively documented in publicly available literature. The data presented below is a combination of information for the specific compound where available, data for its isomers, and computationally predicted values to serve as a baseline for experimental design.

Table 1: Structural and Identification Data

Property	Value	Source
IUPAC Name	2-Bromo-5-(trifluoromethyl)pyridin-3-amine	N/A
CAS Number	1211515-87-5	[1] [2]
Molecular Formula	C ₆ H ₄ BrF ₃ N ₂	[1] [2]
Molecular Weight	241.01 g/mol	[1] [2]
Canonical SMILES	C1=C(C=NC(=C1Br)N)C(F)(F)F	N/A

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Melting Point	98-101 °C	Based on the isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. [3] [4]
Boiling Point	~221.7 °C	Predicted for the isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. [4]
pKa (acidic)	~1.79	Predicted for the pyridinium ion of the isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. [4]
logP	~2.8	Computationally predicted for the related compound 2-Bromo-5-(trifluoromethyl)pyridine. [5]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane.	Based on the general characteristics of similar aromatic amines and the isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. [3]


Experimental Protocols

The following sections detail proposed experimental methodologies for the synthesis and determination of key physicochemical properties of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine**. These protocols are based on established chemical principles and procedures for analogous compounds.

Synthesis Protocol: A Plausible Route

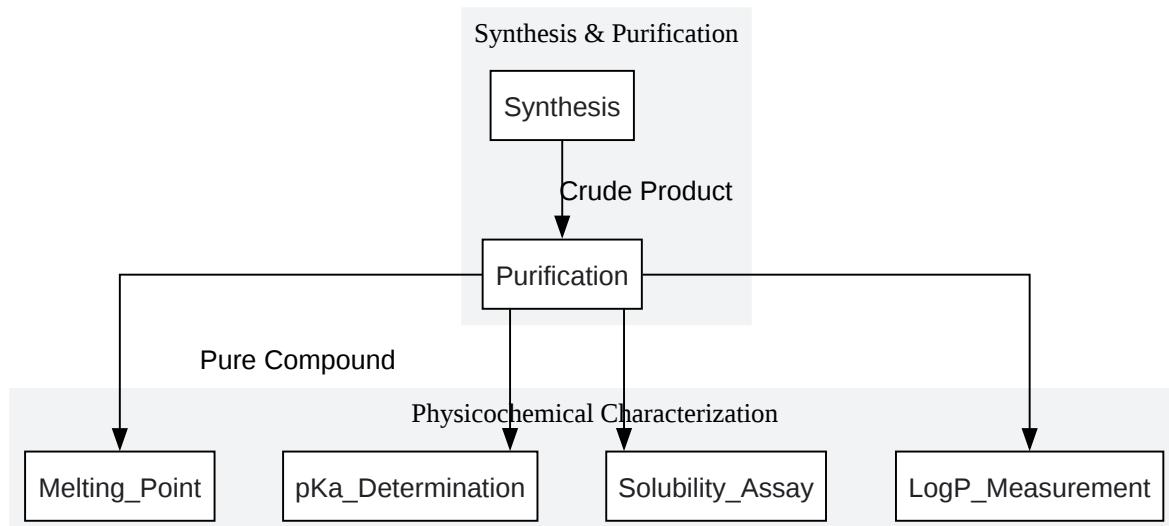
A feasible synthetic route to **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** can be adapted from established methods for the synthesis of substituted pyridines. A common strategy involves the introduction of the amino group onto a pre-functionalized pyridine ring.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine**.

Detailed Procedure:


- Starting Material: 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine. This precursor can be synthesized through nitration of 2-Bromo-5-(trifluoromethyl)pyridine.
- Reduction of the Nitro Group:
 - To a solution of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride (SnCl_2) in the presence of concentrated hydrochloric acid, or conduct catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
 - If using SnCl_2 , the reaction mixture is typically stirred at an elevated temperature (e.g., 50-70 °C) for several hours until the reaction is complete, as monitored by thin-layer

chromatography (TLC).

- For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.
- Work-up and Purification:
 - After completion of the reaction, the mixture is cooled to room temperature.
 - If an acidic medium was used, the reaction is carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.
 - The aqueous solution is then extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
 - The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure **2-Bromo-5-(trifluoromethyl)pyridin-3-amine**.

Physicochemical Property Determination

The following are standard experimental protocols that can be employed to determine the key physicochemical properties of the synthesized compound.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for material characterization.

1. Melting Point Determination:

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small amount of the dry, crystalline **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow

melting range is indicative of high purity.

2. pKa Determination (Potentiometric Titration):

- Apparatus: pH meter, burette, magnetic stirrer.
- Procedure:
 - A precisely weighed amount of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is dissolved in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

3. Solubility Determination (Shake-Flask Method):

- Apparatus: Shaking incubator or wrist-action shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - An excess amount of solid **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is added to a known volume of the solvent of interest (e.g., water, buffer solutions at different pH values, or organic solvents) in a sealed vial.
 - The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is then separated from the excess solid by centrifugation or filtration.

- The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

4. LogP Determination (HPLC Method):

- Apparatus: High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.
- Procedure:
 - A calibration curve is generated by plotting the logarithm of the retention times of a series of standard compounds with known LogP values against their LogP values.
 - A solution of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is injected into the HPLC system under the same chromatographic conditions used for the standards.
 - The retention time of the compound is measured.
 - The LogP of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is then calculated from its retention time using the calibration curve.

Conclusion

While experimental data for **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** remains scarce, this guide provides a foundational understanding of its key physicochemical properties through the use of data from isomers and computational predictions. The detailed experimental protocols offer a clear path for researchers to synthesize and characterize this compound, enabling further investigation into its potential applications in medicinal chemistry and materials science. As a novel compound, further experimental validation of its properties is crucial for its successful application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3-Bromopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & COA [pipzine-chem.com]
- 2. 1211515-87-5|2-Bromo-5-(trifluoromethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-3-bromo-5-(trifluoromethyl)-pyridine manufacturers and suppliers in india [chemicalbook.com]
- 5. 2-Bromo-5-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2736434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090265#physicochemical-properties-of-2-bromo-5-trifluoromethyl-pyridin-3-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

